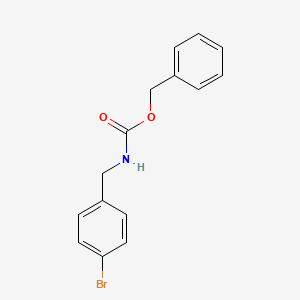
苄基4-溴苄基氨基甲酸酯
描述
Benzyl 4-bromobenzylcarbamate is a chemical compound with the formula C15H14BrNO2. It has a molecular weight of 320.18 g/mol . It is typically available in a white to yellow solid form .
Physical And Chemical Properties Analysis
Benzyl 4-bromobenzylcarbamate is a white to yellow solid . Its molecular formula is C15H14BrNO2 and it has a molecular weight of 320.18 g/mol .科学研究应用
胆碱酯酶抑制剂苄基4-溴苄基氨基甲酸酯及其衍生物已被探索其作为乙酰胆碱酯酶和丁酰胆碱酯酶(AChE/BChE)抑制剂的潜力。一项研究合成了多种这些化合物并评估了它们的体外抑制特性,发现了作为有效的 AChE 和 BChE 抑制剂的特定衍生物。该研究还评估了这些抑制剂的细胞毒性作用,并进行了分子对接研究以了解它们与氨基酸残基和潜在药效团模式的相互作用(Kos 等人,2021 年)。
锂离子电池中的电解质添加剂研究已经调查了苄基异氰酸酯化合物(包括 4-溴苄基异氰酸酯)的电化学特性,作为锂离子电池过充电保护的可聚合电解质添加剂。这些研究重点在于了解这些添加剂如何改善充电/放电性能和固体电解质界面 (SEI) 形成行为(Korepp 等人,2007 年)。
蛋白质的选择性标记苄基溴衍生物已被用于蛋白质中蛋氨酸和硒蛋氨酸残基的选择性修饰。合成了一种使用溴苄基部分的新型标记试剂,并测试了其标记蛋白质的效率,为生物化学和分子生物学提供了潜在的应用(Lang 等人,2006 年)。
聚合物合成苄基溴衍生物(包括 4-溴苄基溴)已用于合成具有受控分子结构的聚合物。它们在树枝状大分子收敛生长方法中发挥着至关重要的作用,影响着最终超支化大分子中外围基团的性质和位置(Hawker & Fréchet,1990 年)。
光催化氧化苄醇的衍生物,例如 4-溴苄醇,已被研究用于在可见光照射下使用二氧化钛将其光催化氧化成相应的醛。这项研究提供了对苄基衍生物在绿色化学和可持续工艺中的潜在应用的见解(Higashimoto 等人,2009 年)。
作用机制
Target of Action
Benzyl 4-bromobenzylcarbamate is a complex compound with potential applications in various fields. It’s worth noting that similar compounds have been used in the development of targeted protein degraders .
Mode of Action
It’s known that similar compounds exert their effects by interacting with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been used in the development of targeted protein degraders, which can affect a variety of biochemical pathways .
Result of Action
Similar compounds have been used in the development of targeted protein degraders, which can lead to the degradation of disease-related proteins .
属性
IUPAC Name |
benzyl N-[(4-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHZXGMHUPTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


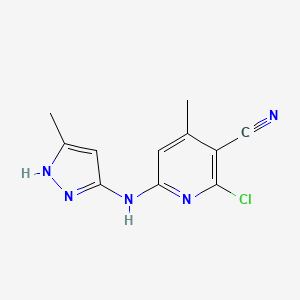
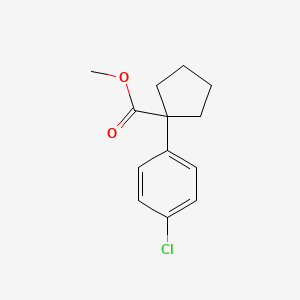
![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)
![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B3166805.png)
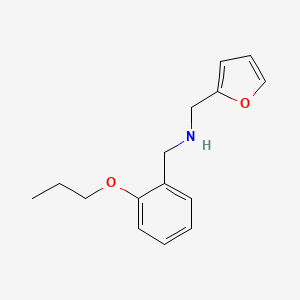
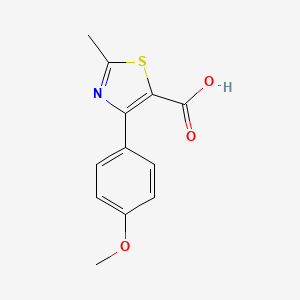

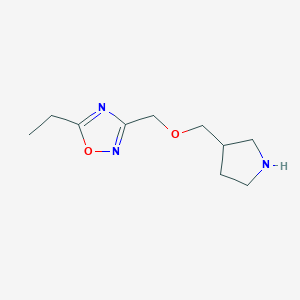
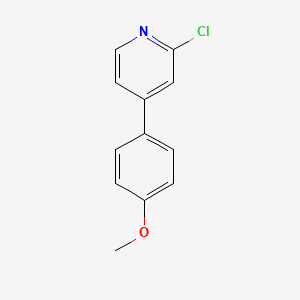
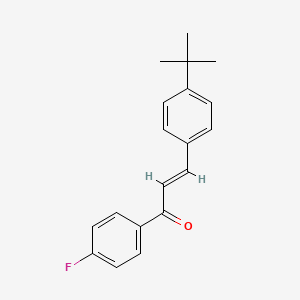
![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)
![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)